
Dimethyl-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N-nitrosobenzenamine: is an organic compound with the molecular formula C8H10N2O It is a nitrosamine derivative of benzenamine, characterized by the presence of a nitroso group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitrosation of N,N-Dimethylaniline: The most common method for synthesizing N,2-Dimethyl-N-nitrosobenzenamine involves the nitrosation of N,N-dimethylaniline. This reaction typically uses nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often employed for the large-scale production of N,2-Dimethyl-N-nitrosobenzenamine. This method ensures better control over reaction parameters and improves yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation: N,2-Dimethyl-N-nitrosobenzenamine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Products: Oxidation can yield compounds such as nitrobenzenes and other oxidized derivatives.
-
Reduction: This compound can also undergo reduction reactions, typically resulting in the removal of the nitroso group.
Reagents: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd).
Products: Reduction can produce N,N-dimethylaniline and other reduced forms.
-
Substitution: N,2-Dimethyl-N-nitrosobenzenamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Reagents: Various nucleophiles such as amines, thiols, or halides.
Products: Substitution reactions can yield a wide range of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Analytical Chemistry: N,2-Dimethyl-N-nitrosobenzenamine is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of nitrosamines in various samples.
Biology and Medicine:
Carcinogenic Studies: Due to its nitrosamine structure, this compound is studied for its potential carcinogenic effects.
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3 |
InChI-Schlüssel |
MWHUIOFIRPAVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


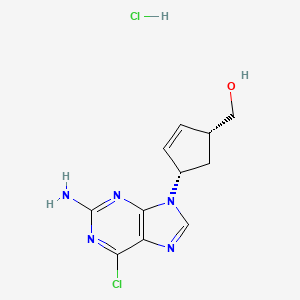
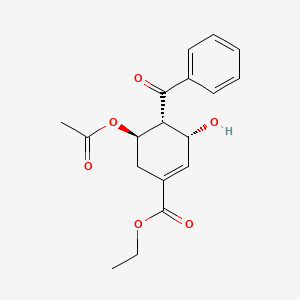
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
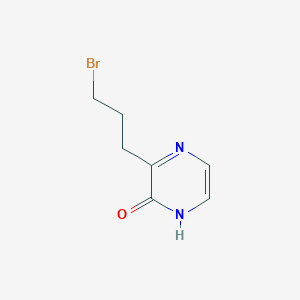

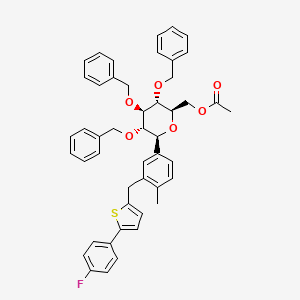
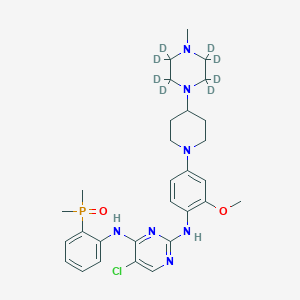
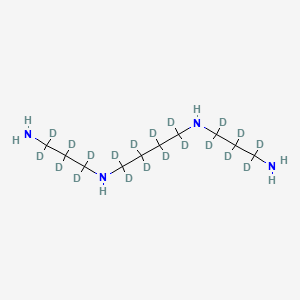


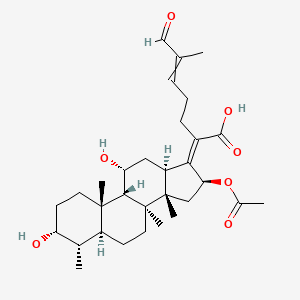
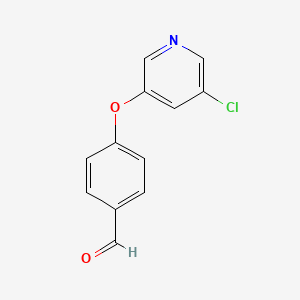
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
